PF-5274857 mseylate
説明
PF-5274857 mesylate is a potent, orally available small-molecule antagonist of Smoothened (Smo), a key transducer of the Hedgehog (Hh) signaling pathway. Developed by Pfizer, it exhibits high selectivity for Smo, with a binding affinity (Ki) of 4.6 nM and an IC50 of 2.7 nM for inhibiting Gli1 transcriptional activity in mouse embryonic fibroblasts (MEFs) . Its unique ability to penetrate the blood-brain barrier (BBB) distinguishes it from many other Smo inhibitors, making it a promising candidate for treating brain malignancies such as medulloblastoma and brain metastases driven by aberrant Hh signaling .
特性
分子式 |
C21H29ClN4O6S2 |
|---|---|
分子量 |
533.055 |
IUPAC名 |
1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one mesylate |
InChI |
InChI=1S/C20H25ClN4O3S.CH4O3S/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;1-5(2,3)4/h10-13H,4-9H2,1-3H3;1H3,(H,2,3,4) |
InChIキー |
JHCGTLZMXJAINA-UHFFFAOYSA-N |
SMILES |
O=C(N1CCN(C2=NC=C(Cl)C(C3=NC=C(C)C=C3C)=C2)CC1)CCS(=O)(C)=O.OS(=O)(C)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PF-5274857; PF 5274857; PF5274857 HCl; PF-5274857 mesylate |
製品の起源 |
United States |
類似化合物との比較
Key Pharmacological Properties
- In vitro potency : Binds Smo with an IC50 of 5.8 nM and inhibits Shh-induced Hh pathway activity (IC50 = 2.7 nM) .
- In vivo efficacy : Reduces tumor growth in Ptch1+/−;p53−/− medulloblastoma allograft models (IC50 = 8.9 nM) and improves survival rates .
- BBB penetration : Achieves 40% brain-to-plasma concentration in preclinical models, enabling inhibition of Smo activity in the cerebellum .
- Safety profile: No significant toxicity observed in animal studies .
Comparison with Similar Smo Inhibitors
Potency and Selectivity
PF-5274857 demonstrates superior BBB penetration compared to most Smo inhibitors, though its potency is comparable to other clinical-stage compounds (Table 1).
Key Findings :
Mechanistic and Resistance Profiles
- PF-5274857 : Binds the Smo transmembrane domain but is ineffective against the D473H mutant . Its downstream effects include suppression of Gli1, Gli2, Ptch1, and Ptch2 expression .
- GDC-0449 : First-in-class Smo inhibitor; resistance arises rapidly due to D473H and other mutations .
- LEQ-506 : Retains activity against D473H and other resistant Smo variants, making it a candidate for overcoming vismodegib resistance .
Preclinical and Clinical Advancements
- PF-5274857: In Ptch1+/−;p53−/− mice, oral administration (10 mg/kg) fully inhibited tumor growth, outperforming vismodegib (12.5 mg/kg required) .
- LEQ-506: Demonstrated efficacy in murine xenograft models with Smo-D473H mutations; Phase I trials completed but results unpublished .
- Itraconazole: Reduces Gli1 expression in basal cell carcinoma (BCC) models but lacks specificity and BBB penetration .
Q & A
Q. What is the molecular mechanism of PF-5274857 mesylate in inhibiting the Hedgehog (Hh) signaling pathway?
PF-5274857 selectively antagonizes Smoothened (Smo), a key transmembrane protein in the Hh pathway. Its binding affinity (Ki = 4.6 nM) disrupts downstream Gli1 transcription, as demonstrated in mouse embryonic fibroblast (MEF) cells with an IC50 of 2.7 nM for Gli1 suppression . Methodologically, researchers should validate Smo binding via competitive radioligand assays and measure Gli1 expression using qRT-PCR or luciferase reporter assays in Hh-activated models .
Q. What experimental models are appropriate for evaluating PF-5274857’s efficacy in brain tumors?
Primary medulloblastoma (MB) allograft models (e.g., PTCH⁻/⁻; p53⁻/⁻ mice) are standard for assessing PF-5274857’s brain permeability and tumor growth inhibition. In vivo, PF-5274857 reduces Gli1/2 and PTCH1/2 expression in MB tissues, with survival outcomes tracked over 4–6 weeks . Researchers should pair these with pharmacokinetic (PK) studies to quantify drug concentrations in cerebrospinal fluid (CSF) and brain homogenates .
Q. How is PF-5274857’s blood-brain barrier (BBB) penetration quantified in preclinical studies?
BBB penetration is validated using non-tumor species (e.g., rodents) via intravenous/oral administration followed by LC-MS/MS analysis of plasma, CSF, and brain tissue. Key metrics include brain-to-plasma ratio (≥0.5 indicates BBB permeability) and unbound fraction in brain tissue .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for PF-5274857 across studies?
Discrepancies (e.g., IC50 = 5.8 nM in binding assays vs. 2.7 nM in functional assays) arise from differences in experimental conditions (e.g., cell type, ligand concentration). To reconcile these, use orthogonal assays:
- Binding assays : Radiolabeled Smo competition experiments (e.g., ³H-labeled cyclopamine) .
- Functional assays : Gli1 transcriptional activity in Shh-stimulated MEF cells . Normalize data to internal controls (e.g., reference inhibitors like vismodegib) and report assay parameters (e.g., incubation time, serum content) .
Q. What experimental designs optimize PF-5274857’s therapeutic window in combination therapies?
PF-5274857’s synergy with DNA-damaging agents (e.g., cisplatin) or PI3K inhibitors can be tested in Hh-driven tumor models. Use factorial design experiments to assess:
Q. How can researchers address PF-5274857’s off-target effects, such as μ-opioid receptor inhibition?
PF-5274857 exhibits weak μ-opioid receptor antagonism (Kd = 36 μM), which may confound in vivo behavioral studies. Mitigation strategies include:
- Selectivity profiling : Screen against a panel of GPCRs using β-arrestin recruitment assays .
- Dose titration : Use the minimum effective dose (e.g., 10 mg/kg oral in mice) to minimize off-target engagement .
Methodological Considerations
- Data Reproducibility : Report full experimental conditions (e.g., cell passage number, animal strain) and deposit raw data in repositories like Figshare or Zenodo .
- Statistical Rigor : Use mixed-effects models for in vivo studies to account for inter-animal variability and pre-register analysis plans to avoid post hoc bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
